molecular formula C8H9BrO2S B1432413 Ethyl 2-(4-bromothiophen-3-yl)acetate CAS No. 1502780-10-0

Ethyl 2-(4-bromothiophen-3-yl)acetate

Cat. No.: B1432413
CAS No.: 1502780-10-0
M. Wt: 249.13 g/mol
InChI Key: FYKINVHOLOJQML-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromothiophen-3-yl)acetate is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromothiophen-3-yl)acetate can be synthesized through various methods. One common approach involves the bromination of thiophene followed by esterification. The reaction typically starts with the bromination of thiophene to form 4-bromothiophene. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromothiophen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-bromothiophen-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromothiophen-3-yl)acetate depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Ethyl 2-(4-bromothiophen-3-yl)acetate can be compared with other thiophene derivatives:

This compound stands out due to its unique combination of a bromine atom and an ester group, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(4-bromothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)3-6-4-12-5-7(6)9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKINVHOLOJQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502780-10-0
Record name ethyl 2-(4-bromothiophen-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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